physical and chemical properties of 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol
physical and chemical properties of 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol
An In-Depth Technical Guide to 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol: Physicochemical Dynamics, Tautomerism, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery and advanced materials, substituted pyrimidines serve as privileged scaffolds. Specifically, 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol represents a highly versatile, multi-functional building block. Its structural architecture—comprising a tautomerically active pyrimidine core, a strategically positioned methyl group, and a halogenated aryl appendage—enables orthogonal reactivity. This guide explores the physicochemical behavior of this molecule, dissects its tautomeric equilibrium, and provides field-proven, self-validating protocols for its functionalization, particularly in the synthesis of complex kinase and ubiquitin-specific-processing protease 1 (USP1) inhibitors[1].
Structural Dynamics: Keto-Enol Tautomerism
A critical factor in predicting the reactivity and receptor-binding affinity of 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol is its dynamic tautomeric equilibrium. The molecule exists in a state of continuous flux between the pyrimidin-4-ol (enol) form and the pyrimidin-4(1H)-one (keto) form.
Understanding this equilibrium is not merely an academic exercise; it directly dictates solvent selection and reaction conditions. According to foundational studies on related pyrimidin-4-ol systems by , the keto form is generally more thermodynamically stable in polar environments due to its higher dipole moment[2]. In highly polar solvents (e.g., DMSO, water), the equilibrium shifts heavily toward the pyrimidin-4(1H)-one tautomer.
Conversely, in non-polar solvents (e.g., chloroform, toluene) or in the solid state, these molecules frequently undergo dimerization. As detailed in research published in , ureidopyrimidinone derivatives—which share this core motif—can form highly stable, self-complementary quadruple hydrogen-bonded dimers (DDAA-AADD arrays)[3][4]. This dimerization can suppress reactivity at the C4 position, necessitating the use of polar, aprotic solvents to disrupt the hydrogen-bonding network during functionalization.
Fig 1: Tautomeric equilibrium and dimerization pathways.
Physicochemical Profile
To facilitate assay development and synthetic planning, the quantitative physicochemical properties of 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol are summarized below. These values inform purification strategies (e.g., normal-phase vs. reverse-phase chromatography) and predict pharmacokinetic parameters (like lipophilicity) for downstream derivatives.
| Property | Value / Description |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Topological Polar Surface Area (TPSA) | 45.59 Ų (Enol) / 58.20 Ų (Keto) |
| Predicted LogP | ~2.8 (Highly dependent on tautomeric state) |
| Hydrogen Bond Donors | 1 (OH in enol form; NH in keto form) |
| Hydrogen Bond Acceptors | 2 (Enol form) / 3 (Keto form) |
| Predominant State (Polar Media) | Pyrimidin-4(1H)-one (Keto)[2] |
Orthogonal Reactivity and Synthetic Utility
The true value of 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol lies in its orthogonal reactivity . The molecule possesses two distinct sites for functionalization: the C4-hydroxyl group and the C6-(4-bromophenyl) group. Because these sites operate under different electronic paradigms, they can be addressed sequentially without cross-interference. This specific reactivity profile is heavily leveraged in the patent literature, such as, for the synthesis of advanced USP1 inhibitors[1].
-
Activation of C4: The C4-OH is first converted to a highly electrophilic C4-Cl.
-
Regioselective SNAr: The newly formed C4-Cl is highly activated by the adjacent pyrimidine nitrogens. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines at room temperature. The C6-aryl bromide remains completely inert under these conditions.
-
Transition-Metal Cross-Coupling: Once the C4 position is capped, the C6-aryl bromide is subjected to Palladium-catalyzed Suzuki-Miyaura coupling at elevated temperatures to install complex biaryl systems.
Fig 2: Orthogonal functionalization workflow exploiting differential reactivity.
Experimental Protocols: A Self-Validating Workflow
As an application scientist, it is imperative to design protocols that are not only effective but mechanistic and self-validating. The following workflow details the step-by-step orthogonal functionalization of the title compound.
Protocol A: Deoxychlorination via Vilsmeier-Haack Activation
Objective: Convert the tautomeric pyrimidin-4-ol to the highly reactive 4-chloro derivative.
-
Setup: Charge a dry, argon-flushed round-bottom flask with 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol (1.0 eq).
-
Reagent Addition: Add Phosphorus oxychloride (POCl₃, 10.0 eq) as both reagent and solvent.
-
Catalytic Activation: Add N,N-Dimethylformamide (DMF, 0.1 eq) dropwise.
-
Causality: POCl₃ alone can be sluggish. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly activates the C4-hydroxyl group, lowering the required reaction temperature and minimizing thermal degradation of the pyrimidine core.
-
-
Execution: Heat the mixture to 90°C for 3 hours.
-
Self-Validation & Quench: Monitor by TLC (Hexanes/EtOAc). The starting material will streak heavily due to hydrogen bonding; the product will appear as a sharp, high-Rf, UV-active spot. Once complete, concentrate the mixture in vacuo to remove excess POCl₃, then carefully quench the residue over crushed ice to prevent hydrolysis of the newly formed C-Cl bond back to the C-OH. Extract with DCM.
Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Objective: Selectively functionalize the C4 position while preserving the C6-aryl bromide.
-
Setup: Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous THF (0.2 M).
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Execution: Stir at 25°C for 4–6 hours.
-
Causality: The pyrimidine ring is highly electron-deficient. The chloride at C4 is directly activated by the adjacent ring nitrogens, making it highly susceptible to nucleophilic attack. The aryl bromide at C6 is on a less electron-deficient phenyl ring and remains completely inert under these mild, transition-metal-free conditions.
-
-
Self-Validation: Analyze via LC-MS. The mass spectrum will show a shift corresponding to the loss of Cl and addition of the amine. Crucially, the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity separated by 2 Da) will remain intact, confirming the regioselectivity.
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Construct a biaryl system at the C6 position.
-
Setup: In a microwave vial, combine the C4-aminated intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. Furthermore, its steric bulk prevents the basic pyrimidine nitrogens from coordinating to and poisoning the palladium catalyst.
-
-
Execution: Seal the vial and heat at 90°C for 12 hours.
-
Self-Validation: Final LC-MS analysis will show the complete disappearance of the bromine isotope pattern, replaced by the mass of the newly coupled aryl group, validating the success of the orthogonal functionalization strategy.
References
-
Zhang, J. et al. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array." Organic Letters, ACS Publications, 2020. URL:[Link]
- WIPO. "WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors." Google Patents, 2020.
